molecular formula C11H18O3 B13183344 Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13183344
M. Wt: 198.26 g/mol
InChI Key: ULRMOKZTYRLEJU-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is part of the oxaspiro compound family, characterized by a spirocyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-ethyl-1-oxaspiro[25]octane-2-carboxylate is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interactions compared to other similar compounds

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-11(9(12)13-2)10(14-11)7-5-4-6-8-10/h3-8H2,1-2H3

InChI Key

ULRMOKZTYRLEJU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCCCC2)C(=O)OC

Origin of Product

United States

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